molecular formula C9H18N2O2 B8322546 1-(4-Hydroxybutyl)-4-piperidone oxime

1-(4-Hydroxybutyl)-4-piperidone oxime

Cat. No.: B8322546
M. Wt: 186.25 g/mol
InChI Key: XTDOBFCLXSEUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybutyl)-4-piperidone oxime is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1-(4-Hydroxybutyl)-4-piperidone oxime is primarily investigated for its role in drug development, particularly as a precursor for synthesizing various bioactive compounds. Its structural features allow it to serve as a versatile building block in the synthesis of piperidine derivatives, which are known for their diverse pharmacological activities.

Antineoplastic Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a series of compounds derived from this oxime were evaluated for their antitumor activity against various neoplastic cells, revealing promising results in inhibiting cell proliferation.

CompoundIC50 (µM)Cell Line
3a2.15 ± 0.35Ca9-22
3b5.12 ± 0.24HSC-2
3c6.30 ± 0.27HSC-4

These findings suggest that modifications to the oxime structure can enhance its anticancer properties, making it a candidate for further development as an antineoplastic agent .

Pharmacological Applications

The pharmacological profile of this compound indicates its potential in treating various conditions, including neurological disorders and metabolic diseases.

NMDA Receptor Modulation

Research indicates that this compound can selectively antagonize the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, suggesting its application in therapies for neurodegenerative diseases such as Alzheimer's disease .

Case Study: NMDA Receptor Inhibition

  • A study demonstrated significant inhibition of NR2B-mediated currents in neuronal cultures treated with derivatives of this compound, indicating potential benefits in cognitive enhancement and neuroprotection.

Antihyperglycemic Effects

Another area of interest is the antihyperglycemic activity exhibited by derivatives of this compound. Research has shown that certain modifications can lead to significant reductions in blood glucose levels in diabetic models.

Case Study: Diabetes Management

  • In animal studies, compounds derived from this compound demonstrated a marked reduction in blood glucose levels, supporting their potential use as adjunct therapies for diabetes management .

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial chemistry as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo nucleophilic substitutions makes it a valuable component in organic synthesis processes.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-(4-hydroxyiminopiperidin-1-yl)butan-1-ol

InChI

InChI=1S/C9H18N2O2/c12-8-2-1-5-11-6-3-9(10-13)4-7-11/h12-13H,1-8H2

InChI Key

XTDOBFCLXSEUEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Hydroxybutyl)-4-piperidone oxime is prepared from 1-(4-hydroxybutyl)-4-piperidone and hydroxylamine hydrochloride essentially as described above in Example 38, Scheme C, step b.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.